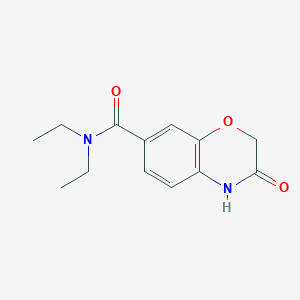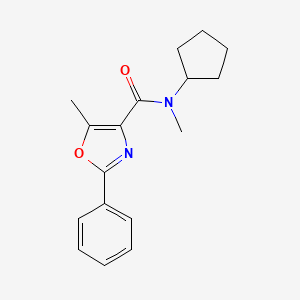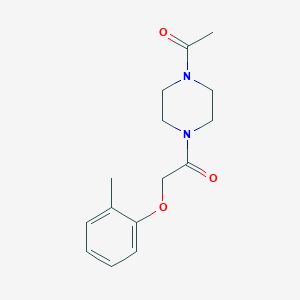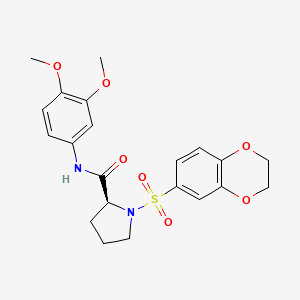![molecular formula C17H21N3O2 B7471642 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AMOPP and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could explain its observed effects.
Biochemical and Physiological Effects:
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. Additionally, AMOPP has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has been extensively studied, which means that there is a wealth of information available about its properties and potential applications. However, one limitation of using AMOPP in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify its molecular targets in the body. Additionally, researchers could explore the potential applications of AMOPP in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Finally, new synthesis methods could be developed to improve the yield and purity of this compound, which could make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-methylphthalic anhydride with azepane-1,2-diamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one.
Wissenschaftliche Forschungsanwendungen
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-14-8-4-5-9-15(14)17(22)20(18-13)12-16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXMNKPMGFMXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)



![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)

